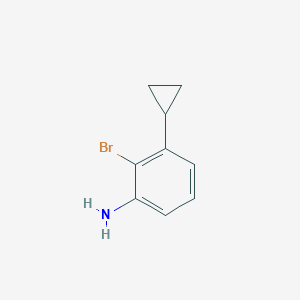
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl-protected sulfonamide, a butylamino group, and a phenoxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Applications De Recherche Scientifique
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, binding to receptor sites, and altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-4-phenoxybenzoic Acid: Lacks the butylamino group, which may affect its reactivity and biological activity.
5-(Butylamino)-4-phenoxybenzoic Acid: Does not have the sulfonamide group, potentially altering its chemical properties and applications.
3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-amino-4-phenoxybenzoic Acid: Similar structure but with an amino group instead of a butylamino group, which can influence its reactivity and interactions.
Uniqueness
The uniqueness of 3-(N-(tert-Butoxycarbonyl)sulfamoyl)-5-(butylamino)-4-phenoxybenzoic Acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H28N2O7S |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
3-(butylamino)-5-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]-4-phenoxybenzoic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-5-6-12-23-17-13-15(20(25)26)14-18(19(17)30-16-10-8-7-9-11-16)32(28,29)24-21(27)31-22(2,3)4/h7-11,13-14,23H,5-6,12H2,1-4H3,(H,24,27)(H,25,26) |
Clé InChI |
IWJBJEUPKMZXQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)NC(=O)OC(C)(C)C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
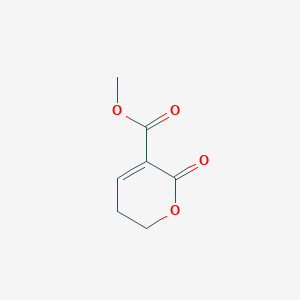
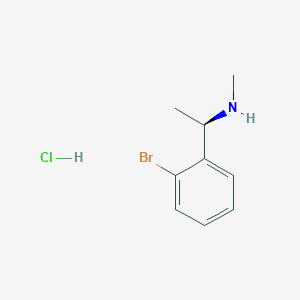
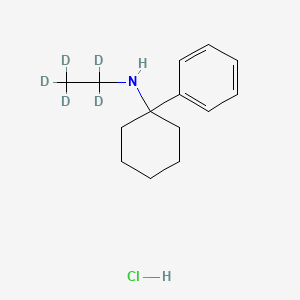

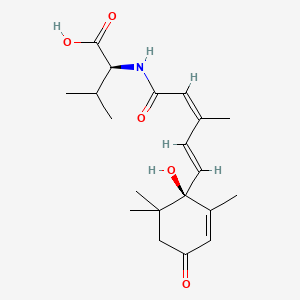
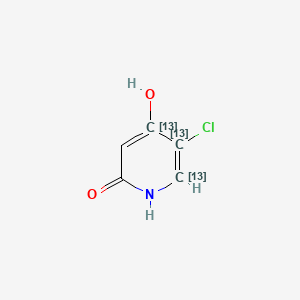

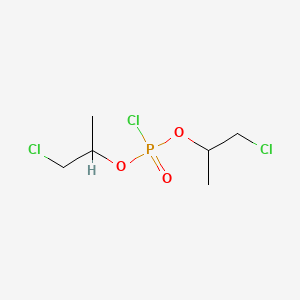
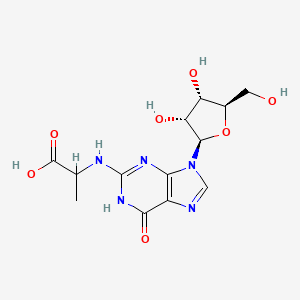
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
